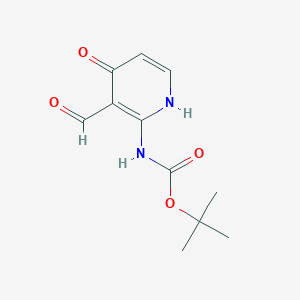
1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one is a complex organic compound characterized by its unique molecular structure, which includes a methoxypyridine ring, a pyrazinecarbonyl group, and a piperazin-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the core pyridine and pyrazine structures. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:
Condensation reactions: These reactions involve the combination of the pyridine and pyrazine derivatives under acidic or basic conditions.
Amide bond formation: The pyrazinecarbonyl group is introduced through amide bond formation, often using coupling agents like carbodiimides or peptide coupling reagents.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxypyridine ring can be oxidized to form hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can be performed on the pyrazinecarbonyl group to produce corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation products: Hydroxylated pyridines, pyridine N-oxides, and pyridine carboxylic acids.
Reduction products: Amines, alcohols, and other reduced derivatives of the pyrazinecarbonyl group.
Substitution products: Substituted pyridines, piperazines, and other derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor antagonist, or modulator, depending on its structure and the biological system it interacts with. The exact mechanism can vary based on the specific application and target.
Comparación Con Compuestos Similares
1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
1-(2-Methoxypyridin-4-yl)propan-2-one: This compound shares the methoxypyridine ring but has a different carbonyl group.
1-(2-Methoxypyridin-4-yl)ethanone: Another methoxypyridine derivative with a simpler carbonyl structure.
2-Methoxypyridine-4-boronic acid: A boronic acid derivative of the methoxypyridine ring.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-23-13-8-11(2-3-18-13)20-7-6-19(10-14(20)21)15(22)12-9-16-4-5-17-12/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEJFYMUHWQJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)


![N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2922474.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)
![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)
![1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2922477.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2922485.png)

![2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2922487.png)


